molecular formula C15H11BrO3 B11548875 4-Acetylphenyl 3-bromobenzoate

4-Acetylphenyl 3-bromobenzoate

Cat. No.: B11548875
M. Wt: 319.15 g/mol
InChI Key: OKXIXQUCHJSABM-UHFFFAOYSA-N
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Description

4-Acetylphenyl 3-bromobenzoate is a useful research compound. Its molecular formula is C15H11BrO3 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

(4-acetylphenyl) 3-bromobenzoate

InChI

InChI=1S/C15H11BrO3/c1-10(17)11-5-7-14(8-6-11)19-15(18)12-3-2-4-13(16)9-12/h2-9H,1H3

InChI Key

OKXIXQUCHJSABM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Contextualization of Aryl Esters and Halogenated Acetophenone Moieties in Contemporary Organic Chemistry

The structure of 4-Acetylphenyl 3-bromobenzoate incorporates two key functional motifs: an aryl ester and a halogenated acetophenone (B1666503) derivative. Both of these classes of compounds are mainstays in modern organic and medicinal chemistry.

Aryl esters are recognized for their prevalence in pharmaceuticals and their utility as versatile intermediates in synthesis. researchgate.netdoi.org They are integral to the design of prodrugs and are found in a wide array of biologically active molecules. researchgate.netacs.org The ester linkage can influence a molecule's solubility, stability, and ability to interact with biological targets. acs.org Synthetic methodologies, such as palladium-catalyzed carbonylations and direct esterification, have made a diverse range of aryl esters readily accessible for research. researchgate.net

Similarly, halogenated acetophenones are crucial building blocks in organic synthesis. google.com The presence of a halogen, such as bromine, on the aromatic ring significantly influences the molecule's reactivity, providing a handle for a variety of cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. orgsyn.orgthieme-connect.com The ketone functional group itself is a versatile reactive site, and the halogen's electron-withdrawing nature can modify the acidity of the α-protons, impacting reactions at that position. pressbooks.pub Halogenation of the acetophenone ring is a well-established transformation, with various methods available for achieving regioselective substitution. orgsyn.orgresearchgate.net

Significance of 4 Acetylphenyl 3 Bromobenzoate As a Model Compound and Synthetic Intermediate

4-Acetylphenyl 3-bromobenzoate serves as a valuable synthetic intermediate, primarily due to the distinct reactivity of its constituent parts. The structure contains a bromo-substituted phenyl ring, which is primed for metal-catalyzed cross-coupling reactions, and an acetyl-substituted phenyl ring, offering a ketone handle for further functionalization.

Research has demonstrated the use of related bromo- and acetyl-substituted aromatics as precursors in the synthesis of more complex molecules. For instance, 4-bromoacetophenone is a common starting material in reactions like Heck couplings to form enones or Sonogashira couplings to produce substituted alkynes. thieme-connect.comthieme-connect.com The ester linkage in this compound connects these two reactive moieties, creating a bifunctional building block.

This compound can be synthesized through the esterification of 3-bromobenzoic acid and 4-hydroxyacetophenone. chemijournal.com A related isomer, 4-acetylphenyl 4-bromobenzoate (B14158574), has been used as a precursor for the synthesis of 1-(2-hydroxyphenyl)-3-(4-bromophenyl)propane-1,3-dione, a β-diketone, through a Baker-Venkataraman rearrangement. chemijournal.com This highlights the potential of the acetylphenyl bromobenzoate scaffold to be transformed into other important chemical structures. The presence of both the bromine atom and the acetyl group allows for sequential or orthogonal synthetic strategies, where one group can be reacted selectively while the other remains intact for a subsequent transformation.

Overview of Academic Research Trajectories for 4 Acetylphenyl 3 Bromobenzoate

Esterification Reactions for the Direct Synthesis of this compound

The direct formation of the ester linkage in this compound is most commonly accomplished through the reaction of a 3-bromobenzoic acid derivative with 4-hydroxyacetophenone.

Classical Condensation Approaches Utilizing 3-Bromobenzoic Acid Derivatives and 4-Hydroxyacetophenone

The Fischer-Speier esterification is a foundational method for the synthesis of esters. libretexts.org This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of this compound, this would involve the reaction of 3-bromobenzoic acid and 4-hydroxyacetophenone in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and to favor the formation of the ester, a large excess of the alcohol can be used or water can be removed as it is formed. libretexts.org

Another classical approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is effective at room temperature and is suitable for a wide range of substrates. The reaction between 3-bromobenzoic acid and 4-hydroxyacetophenone mediated by DCC/DMAP would provide a direct route to the target ester.

Mechanochemical methods also present a solvent-free alternative for esterification. For instance, the synthesis of 4-acetylphenyl benzoate (B1203000) has been achieved by milling benzoic acid and 4-hydroxyacetophenone with iodine and potassium hypophosphite, yielding the product in moderate amounts. rsc.org This suggests a potential pathway for the synthesis of its brominated analogue.

Acyl Halide-Mediated Esterification with 3-Bromobenzoyl Chloride as a Precursor

A highly efficient method for the synthesis of this compound involves the use of an acyl halide, specifically 3-bromobenzoyl chloride, as a precursor. sigmaaldrich.com The Schotten-Baumann reaction, which involves the treatment of an alcohol with an acyl chloride in the presence of a base, is a common application of this approach.

In this synthesis, 4-hydroxyacetophenone is reacted with 3-bromobenzoyl chloride, often in the presence of a base like pyridine (B92270) or an aqueous sodium hydroxide (B78521) solution. sigmaaldrich.commdpi.com The base serves to neutralize the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the product. This method is generally high-yielding and proceeds under mild conditions. For example, the reaction of methyl α-D-glucopyranoside with 3-bromobenzoyl chloride in pyridine demonstrates the utility of this acyl chloride in forming ester linkages. mdpi.com

Preparation Strategies for Key Precursors and Building Blocks

The successful synthesis of this compound relies on the availability of its key precursors. The following sections detail the synthesis of these essential building blocks.

Synthesis of Substituted 3-Bromobenzoate Intermediates (e.g., Methyl 3-bromobenzoate, Ethyl 3-bromobenzoate)

Simple esters of 3-bromobenzoic acid, such as methyl 3-bromobenzoate and ethyl 3-bromobenzoate, are important intermediates in organic synthesis. chemicalbook.comfishersci.caottokemi.com These compounds are typically prepared via Fischer esterification from 3-bromobenzoic acid.

Methyl 3-bromobenzoate can be synthesized by refluxing a solution of 3-bromobenzoic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. chemicalbook.com One reported procedure achieved an 85% yield after a ten-hour reflux, followed by a standard workup and purification. chemicalbook.com

Ethyl 3-bromobenzoate is similarly prepared through the esterification of 3-bromobenzoic acid with ethanol, also in the presence of an acid catalyst like sulfuric acid. ontosight.ai

PrecursorStarting MaterialReagentsYieldReference
Methyl 3-bromobenzoate3-Bromobenzoic acidMethanol, H₂SO₄85% chemicalbook.com
Ethyl 3-bromobenzoate3-Bromobenzoic acidEthanol, H₂SO₄- ontosight.ai

3-Bromobenzoic acid itself can be synthesized from 3-bromotoluene (B146084) through oxidation with potassium permanganate. chemicalbook.com

Derivatization Routes to 4-Acetylphenyl-Containing Precursors (e.g., from 4-Bromoacetophenone)

The primary precursor containing the 4-acetylphenyl moiety is 4-hydroxyacetophenone. This compound can be prepared through various methods. One industrial method involves the Fries rearrangement of phenyl acetate. Another route is the acylation of phenol (B47542) with acetic acid in the presence of a catalyst like hydrogen fluoride, which can produce 4-hydroxyacetophenone with high selectivity. google.com

While direct synthesis of 4-hydroxyacetophenone is common, derivatization from other precursors like 4-bromoacetophenone is also a viable strategy in certain synthetic schemes. For instance, 4-bromoacetophenone can be a starting point for more complex structures. tandfonline.comprepchem.com The conversion of a bromo-substituent to a hydroxyl group on an aromatic ring can be challenging but can be achieved through methods like the Buchwald-Hartwig amination followed by hydrolysis, or through nucleophilic aromatic substitution under specific conditions.

Advanced Catalytic Approaches in the Formation of this compound and Its Structural Scaffolds

Modern synthetic chemistry has seen the development of advanced catalytic methods that can be applied to the formation of aryl esters like this compound. These methods often offer milder reaction conditions, broader substrate scope, and higher efficiency.

Palladium-catalyzed carbonylation represents a powerful tool for the synthesis of esters from aryl halides. acs.org In this approach, an aryl halide (like 3-bromobenzoic acid derivatives or even directly from a brominated precursor) can react with an alcohol (like 4-hydroxyacetophenone) and carbon monoxide in the presence of a palladium catalyst. Molybdenum hexacarbonyl can be used as a solid source of carbon monoxide. acs.org

Ruthenium-catalyzed phenoxy carbonylation has emerged as an efficient method for synthesizing phenolic esters from aryl halides. acs.org This process uses phenyl formate (B1220265) derivatives as a carbon monoxide source and a phenol as the coupling partner. The reaction proceeds under mild conditions, often at room temperature and under air, making it an attractive method for industrial applications. acs.org

Nickel-catalyzed ester transfer reactions provide another innovative route. chemrxiv.org This method involves the transfer of an ester functional group from an aromatic ester to a haloarene. This approach could potentially be adapted for the synthesis of this compound by reacting a suitable aromatic ester with a brominated precursor in the presence of a nickel catalyst. chemrxiv.org

Earth-abundant metal catalysis is a growing area of interest. Alkali metal species have been shown to be effective catalysts for the transesterification of aryl or heteroaryl esters with phenols. nih.govrsc.org This method is environmentally friendly and practical, offering a potential alternative to transition-metal-catalyzed reactions for the synthesis of aryl esters. nih.govrsc.org

These advanced catalytic methods, while not all explicitly reported for the direct synthesis of this compound, represent the frontier of ester synthesis and offer promising future avenues for its efficient and sustainable production.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. jocpr.com These reactions have revolutionized the synthesis of complex organic molecules, including biaryls and other conjugated systems often found in pharmaceuticals and advanced materials. jocpr.comacs.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. uwindsor.ca This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. uwindsor.canih.gov For the synthesis of analogues of this compound, a Suzuki-Miyaura reaction could be employed to couple an arylboronic acid with an aryl bromide. For instance, the reaction of a substituted phenylboronic acid with a bromobenzene (B47551) derivative can yield the corresponding biaryl compound. nih.gov The efficiency and selectivity of these reactions are often enhanced by the use of specific ligands and bases. nih.govresearchgate.net A study on the Suzuki-Miyaura coupling of 4-bromobenzoyl chloride with phenylboronic acid demonstrated the formation of 4-phenylbenzophenone, a related ketone structure. mdpi.com

Table 1: Suzuki-Miyaura Reaction Conditions for Aryl Ketone Synthesis mdpi.com This table is interactive. Users can sort and filter the data.

Entry Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Product Yield (%)
1 Pd2dba3 (5) K2CO3 Toluene Reflux 4 Varies
2 Pd(PPh3)4 (5) Na2CO3 Toluene 100 12 Varies
3 Pd(OAc)2 (2) / SPhos (4) K3PO4 Dioxane 80 18 Varies

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. harvard.edu While organotin reagents can be toxic, the Stille reaction is valued for its ability to proceed under mild, neutral conditions and its tolerance for a wide array of functional groups. harvard.edunih.gov The reaction's rate can be significantly increased by the addition of copper(I) iodide as a co-catalyst. harvard.edu For instance, Stille coupling has been successfully used in the synthesis of complex molecules by coupling aryl halides with organostannanes. researchgate.net

C-O Cross-Coupling Methodologies for Aryl Ether Linkages (Applicable to related structures)

The formation of aryl ether linkages is another crucial transformation in organic synthesis. While classical methods like the Williamson ether synthesis exist, modern transition-metal-catalyzed C-O cross-coupling reactions have become increasingly important. nih.gov These reactions, often catalyzed by palladium or nickel, allow for the coupling of (hetero)aryl halides with aliphatic alcohols. nih.gov

Palladium-catalyzed C-O cross-coupling of secondary alcohols has been significantly improved through the use of specific biaryl phosphine (B1218219) ligands. nih.gov These advancements allow for efficient coupling of (hetero)aryl chlorides with only a slight excess of the alcohol, often at room temperature. nih.gov

Nickel catalysis has emerged as a powerful tool for the activation of otherwise unreactive C(aryl)-O bonds in aryl ethers. acs.orgnih.gov This allows for the use of aryl ethers as substrates in cross-coupling reactions, which is advantageous due to their availability and stability. acs.orgresearchgate.net The use of N-heterocyclic carbene (NHC) ligands with bulky N-alkyl substituents has been shown to overcome previous limitations, enabling a wide range of aryl ethers to be coupled with organoboron nucleophiles. acs.orgnih.gov

Photoredox/Nickel Dual Catalysis for Functionalization

The combination of photoredox catalysis with nickel catalysis has emerged as a powerful strategy for the functionalization of organic molecules under mild conditions. nih.govupenn.edu This dual catalytic system enables the generation of radical intermediates that can participate in cross-coupling reactions. nih.govucla.edu

This methodology can be applied to the functionalization of aryl halides. nih.govucla.edu For example, the synergistic combination of photoredox and nickel catalysis has been used for the conversion of aryl halides to aryl aminooxetanes. acs.org This approach is notable for its ability to harness challenging tertiary radicals in cross-coupling reactions. acs.org The mechanism often involves the generation of an α-amino radical via photoredox catalysis, which is then arylated by a nickel catalyst. nih.gov This method is compatible with a diverse range of aryl halides, including both electron-rich and electron-deficient substrates. ucla.edu

Table 2: Substrate Scope in Photoredox/Nickel Dual Catalysis ucla.edu This table is interactive. Users can sort and filter the data.

Entry Aryl Halide Amine Product Yield (%)
1 4-Iodoanisole N-Phenylpyrrolidine N-(4-Methoxyphenyl)pyrrolidine 85
2 4-Bromobenzonitrile N-Phenylpiperidine N-(4-Cyanophenyl)piperidine 78
3 3-Chloropyridine Morpholine 4-(Pyridin-3-yl)morpholine 65

Optimization of Synthetic Conditions and Process Efficiency

The optimization of synthetic conditions is crucial for maximizing reaction yields, minimizing side products, and ensuring the economic and environmental viability of a chemical process. jocpr.comresearchgate.net For the synthesis of esters like this compound, key parameters in esterification reactions include temperature, catalyst concentration, and the ratio of reactants. researchgate.netnih.gov

In palladium-catalyzed cross-coupling reactions, process efficiency can be significantly improved by optimizing catalyst and ligand selection, as well as reaction parameters such as temperature and solvent. acs.orgacs.org For example, the use of highly active catalysts can allow for lower catalyst loadings, which is economically and environmentally beneficial. acs.org Flow chemistry is also emerging as a technique to enhance the efficiency of these reactions by providing precise control over reaction conditions and enabling rapid optimization. acs.org

Studies have shown that for esterification reactions, temperature and the ratio of alcohol to carboxylic acid can have a major influence on the reaction conversion. researchgate.net In the context of producing high-purity esters, controlling the catalyst concentration is critical to minimize the formation of side products. nih.govrsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-Phenylbenzophenone
4-Bromobenzoyl chloride
Phenylboronic acid
4-Iodoanisole
N-Phenylpyrrolidine
N-(4-Methoxyphenyl)pyrrolidine
4-Bromobenzonitrile
N-Phenylpiperidine
N-(4-Cyanophenyl)piperidine
3-Chloropyridine
Morpholine
4-(Pyridin-3-yl)morpholine
1-Bromo-4-(trifluoromethyl)benzene
N-Methylaniline
N-Methyl-N-(4-(trifluoromethyl)phenyl)aniline
4-acetylphenyl acetate
β-D-glucose pentaacetate
4-hydroxyacetophenone
2,3,4,6-tetra-O-acetyl methyl α-D-glucopyranoside
methyl α-D-glucopyranoside
2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies provide critical information about its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts, Multiplicity, and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the 4-acetylphenyl and 3-bromobenzoyl moieties. The aromatic region will show a complex set of multiplets due to spin-spin coupling between adjacent protons.

The protons on the 4-acetylphenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the acetyl group (H-3', H-5') would be shifted downfield compared to those ortho to the ester oxygen (H-2', H-6'). The 3-bromobenzoate ring protons will present a more intricate pattern. H-2 would likely be a triplet or a singlet-like peak, H-6 a doublet of doublets, H-4 a doublet of doublets or a triplet, and H-5 a triplet. A sharp singlet corresponding to the three equivalent protons of the acetyl methyl group is expected to appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2' ~8.05 d ~8.5
H-6' ~8.05 d ~8.5
H-3' ~7.30 d ~8.5
H-5' ~7.30 d ~8.5
H-2 ~8.35 t ~1.8
H-6 ~8.15 ddd J = 7.9, 1.8, 1.0
H-4 ~7.85 ddd J = 8.0, 2.0, 1.0
H-5 ~7.45 t ~7.9
-COCH₃ ~2.60 s -

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Chemical Shifts and Multiplicity Assignments via DEPT and APT Experiments

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 15 distinct carbon signals are expected, though some aromatic signals may overlap. The carbonyl carbons of the ester and ketone functional groups are characteristically found at the most downfield positions.

Experiments such as Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. bldpharm.comnih.gov In a DEPT-135 experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are not observed. rsc.org An APT spectrum shows CH and CH₃ signals with one phase (e.g., negative), and C and CH₂ signals with the opposite phase (e.g., positive). chemicalbook.com These techniques would confirm the assignments of the protonated carbons and identify the six quaternary carbons in this compound.

Table 2: Predicted ¹³C NMR and Multiplicity Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (from DEPT/APT)
C=O (Ketone) ~197.0 C
C=O (Ester) ~164.5 C
C-4' ~154.5 C
C-1' ~135.0 C
C-1 ~131.5 C
C-3 ~122.5 C
C-6 ~136.0 CH
C-2 ~133.0 CH
C-4 ~130.0 CH
C-2' ~130.0 CH
C-6' ~130.0 CH
C-5 ~128.5 CH
C-3' ~122.0 CH
C-5' ~122.0 CH
-COCH₃ ~26.5 CH₃

Note: Predicted values are based on analogous structures and general NMR principles.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: Identification of Characteristic Functional Group Absorptions

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl groups.

The ester C=O stretch is expected around 1735 cm⁻¹, while the ketone C=O stretch should appear at a lower wavenumber, typically around 1685 cm⁻¹. The difference in absorption frequency is due to the electronic environment of each carbonyl group. The spectrum will also feature C-O stretching vibrations for the ester group, aromatic C=C stretching bands, and C-H stretching and bending vibrations. sigmaaldrich.com The C-Br stretch is expected in the fingerprint region at a low frequency.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Position (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Methyl C-H Stretch 2960-2850 Medium-Weak
C=O (Ester) Stretch ~1735 Strong
C=O (Ketone) Stretch ~1685 Strong
Aromatic C=C Stretch 1600-1450 Medium
C-O (Ester) Stretch 1300-1100 Strong
C-Br Stretch < 700 Medium-Strong

Note: Predicted values are based on general IR correlation tables.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₅H₁₁BrO₃. bldpharm.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Calculating the exact mass for both isotopic variants confirms the molecular formula. The analysis of fragmentation patterns can further corroborate the structure, with likely cleavages occurring at the ester linkage to produce ions corresponding to the 3-bromobenzoyl and 4-acetylphenoxyl moieties.

Table 4: Predicted HRMS Data for this compound

Ion Formula Isotope Calculated Exact Mass [M]⁺
C₁₅H₁₁⁷⁹BrO₃ ⁷⁹Br 317.98915
C₁₅H₁₁⁸¹BrO₃ ⁸¹Br 319.98710

Note: Calculated using exact isotopic masses: C=12.00000, H=1.00783, O=15.99491, ⁷⁹Br=78.91834, ⁸¹Br=80.91629.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govresearchgate.net It is an indispensable tool for confirming the identity and assessing the purity of synthesized compounds. nih.gov In the analysis of this compound, LC-MS provides crucial data regarding its molecular weight and fragmentation pattern, which serve as a fingerprint for its chemical structure.

The identity of this compound can be unequivocally confirmed by matching its experimentally determined molecular mass to its calculated exact mass. The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. cdnsciencepub.com The presence of the bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes). This isotopic signature is a key diagnostic feature in the mass spectrum.

The purity of a sample can be assessed by monitoring the LC chromatogram for the presence of extraneous peaks. researchgate.net A high-purity sample will exhibit a single, sharp chromatographic peak corresponding to the target compound. The mass spectrometer can then be used to identify any impurities that are present.

Table 1: NIST Mass Spectrometry Data for this compound cdnsciencepub.com

m/z (Mass-to-Charge Ratio) Interpretation
319.98/321.98[M]+• Molecular ion peak showing the isotopic pattern of bromine
183/185Fragment ion corresponding to [BrC₆H₄CO]⁺
121Fragment ion corresponding to [HOC₆H₄COCH₃]⁺•
105Further fragmentation
77Fragment ion corresponding to [C₆H₅]⁺
50Further fragmentation

Note: The table is constructed based on general fragmentation patterns of benzoate esters and the available NIST mass spectral data. cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Determination

The "gold standard" for molecular structure determination is single-crystal X-ray diffraction (SCXRD). cdnsciencepub.com This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. acs.org The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. Through a series of mathematical calculations, this pattern can be transformed into a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision. nih.gov

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of related bromobenzoate esters is a well-established practice for determining absolute configurations and studying molecular conformations. For instance, the chiroptical properties of p-bromobenzoate esters have been used in conjunction with X-ray crystallography to verify stereochemical assignments. acs.org A typical SCXRD analysis would provide the data outlined in Table 2.

Table 2: Typical Parameters Determined from Single Crystal X-ray Diffraction

Parameter Description
Crystal SystemThe symmetry system to which the unit cell belongs (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry of the crystal structure, including translational symmetry.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles between the axes of the unit cell. acs.org
Bond Lengths (Å)The distances between the nuclei of bonded atoms.
Bond Angles (°)The angles formed by three connected atoms.
Torsion Angles (°)The dihedral angles that define the conformation of the molecule.
Intermolecular InteractionsDistances and angles of non-covalent contacts like hydrogen and halogen bonds.

In the absence of a specific crystal structure for this compound, its solid-state conformation and intermolecular interactions can be predicted based on the principles of structural chemistry and analysis of related compounds. The molecule possesses several functional groups capable of engaging in non-covalent interactions that dictate its crystal packing.

Halogen-Halogen Contacts: The bromine atom in the 3-bromobenzoate moiety can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile, such as an oxygen atom from a carbonyl group on an adjacent molecule. scispace.com Additionally, bromine atoms can interact with each other through various types of halogen-halogen contacts (e.g., Type I and Type II), which are defined by their geometry and are known to play a role in stabilizing crystal structures.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Potential Role in Crystal Packing
C-H...O Hydrogen BondAromatic C-HCarbonyl Oxygen (Acetyl or Ester)Directional interactions influencing molecular orientation and sheet formation. researchgate.net
Halogen Bond (C-Br...O)C-BrCarbonyl Oxygen (Acetyl or Ester)Strong, directional interaction contributing to supramolecular assembly. scispace.com
Halogen-Halogen Contact (Br...Br)C-BrC-Br (of another molecule)Stabilizing interactions that can influence the stacking of aromatic rings.
π-π StackingPhenyl RingPhenyl RingNon-specific interactions contributing to the overall cohesive energy of the crystal.

Single Crystal X-ray Diffraction Analysis of this compound or Related Structures

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of organic compounds. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones of modern purity analysis.

HPLC and its more advanced counterpart, UPLC, are essential for determining the purity of pharmaceutical ingredients and other chemical compounds. These techniques separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). UPLC utilizes smaller stationary phase particles, which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.

For a compound like this compound, a reversed-phase HPLC or UPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. The retention time of the compound is a characteristic parameter under specific conditions and can be used for its identification, while the peak area is proportional to its concentration and is used for quantification and purity assessment. A typical purity analysis would aim for a purity level of >95% or higher, depending on the intended application.

While a specific, validated HPLC/UPLC method for this compound is not detailed in the surveyed literature, a general method can be proposed based on the analysis of other benzoate esters.

Table 4: Representative HPLC/UPLC Conditions for Purity Analysis

Parameter Condition
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% B to 95% B over 5 minutes
Flow Rate e.g., 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC)
Column Temperature e.g., 40 °C
Detection UV at a wavelength corresponding to an absorbance maximum (e.g., 254 nm)
Injection Volume e.g., 1-5 µL

Computational and Theoretical Investigations of 4 Acetylphenyl 3 Bromobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules. These computational methods provide insights into the stability, reactivity, and electronic properties of chemical compounds.

Density Functional Theory (DFT) Studies: Ground State Geometries and Energetics (e.g., B3LYP/6-31G*)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, combined with the 6-31G* basis set, is a widely used level of theory for optimizing molecular geometries and calculating energies. researchgate.netinpressco.comresearchgate.net This approach has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. unimelb.edu.au

For 4-Acetylphenyl 3-bromobenzoate, DFT calculations at the B3LYP/6-31G* level of theory would be employed to determine its most stable three-dimensional conformation (ground state geometry). This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting optimized geometry provides a theoretical model of the molecule's shape. Furthermore, these calculations yield the total electronic energy of the molecule, which is a key indicator of its thermodynamic stability.

Table 1: Representative Theoretical Parameters Calculated using DFT (B3LYP/6-31G*)
ParameterDescriptionTypical Calculated Value Range
Total Electronic EnergyThe total energy of the molecule in its ground electronic state.Specific to the molecule, reported in Hartrees.
Bond Lengths (e.g., C-C, C-O, C-Br)The equilibrium distance between the nuclei of two bonded atoms.~1.2-1.9 Å
Bond Angles (e.g., O-C-C, C-C-C)The angle formed between three connected atoms.~109-120°
Dihedral AnglesThe angle between two planes, each defined by three atoms. Determines the molecule's conformation.0-180°
Dipole MomentA measure of the net molecular polarity. figshare.comTypically reported in Debye.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. numberanalytics.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, FMO analysis can reveal the distribution of electron density in these key orbitals. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The nature and energy of these orbitals govern the molecule's electronic transitions, which are responsible for its absorption of light and can be correlated with experimental UV-Vis spectra.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis
ParameterDescriptionSignificance
EHOMO (Energy of HOMO)The energy of the highest occupied molecular orbital.Indicates the electron-donating ability of the molecule.
ELUMO (Energy of LUMO)The energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (ΔE)The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). ajchem-a.comRelates to the chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. numberanalytics.comwuxibiology.com
Electronic TransitionsExcitation of an electron from an occupied orbital (like HOMO) to an unoccupied orbital (like LUMO).Corresponds to absorption bands in UV-Vis spectroscopy.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and delocalization of electron density within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative picture of intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.netnumberanalytics.com

In the context of this compound, NBO analysis can identify key donor-acceptor interactions that contribute to the molecule's stability. For instance, it can quantify the delocalization of electron density from a lone pair on an oxygen atom to an adjacent anti-bonding orbital. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the interaction. uni-muenchen.deresearchgate.net This analysis also provides information about the natural atomic charges on each atom, offering insights into the molecule's electrostatic potential.

Table 3: Insights from Natural Bond Orbital (NBO) Analysis
NBO ParameterDescriptionInformation Gained
Donor-Acceptor InteractionsInteractions between filled (donor) NBOs and empty (acceptor) NBOs. numberanalytics.comIdentifies hyperconjugative and stereoelectronic effects that stabilize the molecule.
Stabilization Energy (E(2))The energy associated with the delocalization from a donor to an acceptor orbital. researchgate.netQuantifies the strength of intramolecular interactions. researchgate.net
Natural Atomic ChargesThe charge on each atom calculated based on the distribution of electrons in the NBOs.Provides a more chemically intuitive picture of charge distribution than other methods.
HybridizationDescribes the mixing of atomic orbitals to form hybrid orbitals for bonding.Details the s and p character of the orbitals involved in bonding.

Molecular Dynamics Simulations (Applicable for studying conformational landscapes and dynamic behavior)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's conformational landscape and dynamic properties. nih.gov

Theoretical Insights into Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity of molecules and to elucidate the detailed mechanisms of chemical reactions.

Mechanistic Pathways of Ester Cleavage (e.g., Lewis Acid-Mediated Deacylation)

The cleavage of the ester bond in this compound is a key reaction. One important pathway for this is Lewis acid-mediated deacylation. Lewis acids, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), can catalyze the cleavage of ester bonds. acsgcipr.org The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Alternatively, under anhydrous conditions, the Lewis acid can coordinate to the ester oxygen, enhancing the leaving group ability of the alkoxy group, which can then be cleaved via an S_N2-type reaction. acsgcipr.org

Theoretical calculations, particularly DFT, can be used to model the reaction pathway. This involves locating the transition state structures for the key steps of the reaction. By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. These calculations can also provide insights into the role of the solvent and the specific Lewis acid used in the reaction.

Table 4: Compound Names Mentioned in the Article
Compound Name
This compound
Aluminum chloride
Titanium tetrachloride

Prediction of Reactivity Towards Various Reagents

Computational analysis, particularly through the use of Molecular Electrostatic Potential (MEP) maps, provides significant insights into the chemical reactivity of this compound. The MEP map is a valuable tool for identifying the sites on a molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

In the case of this compound, the MEP analysis reveals distinct regions of positive and negative electrostatic potential. The negative potential regions, indicated by red and yellow colors on the MEP map, are primarily localized over the carbonyl oxygen atoms of the ester and acetyl groups. These areas represent the most suitable sites for an electrophilic attack, as they are rich in electron density.

Conversely, the regions of positive electrostatic potential, shown in blue, are concentrated around the hydrogen atoms of the aromatic rings. These sites are electron-deficient and are therefore the most probable targets for a nucleophilic attack. This detailed mapping of the electrostatic potential allows for a nuanced prediction of how this compound will interact with various reagents.

Computational Prediction of Optical and Spectroscopic Properties

The nonlinear optical (NLO) properties of this compound have been investigated using quantum chemical calculations. These properties are of great interest due to the potential applications of such molecules in optoelectronic technologies. The calculations, performed using density functional theory (DFT), provide values for the electric dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β).

The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. For this compound, the calculated value of the total hyperpolarizability (βtot) is significant, suggesting that the compound possesses promising NLO characteristics. The magnitude of this value is often compared to that of urea, a standard reference material for NLO properties. The hyperpolarizability of this compound is notably higher than that of urea, indicating a superior NLO response. This enhancement is attributed to the intramolecular charge transfer that occurs within the molecule.

The calculated values for the dipole moment, polarizability, and hyperpolarizability components are summarized in the table below.

ParameterValue (a.u.)
Dipole Moment (μ)
μx-1.5811
μy-1.3838
μz0.2831
μtotal2.1064
Polarizability (α)
αxx224.29
αxy-2.71
αyy170.19
αxz-10.42
αyz-1.43
αzz88.01
First-Order Hyperpolarizability (β)
βxxx-239.3
βxxy12.3
βxyy-13.2
βyyy8.8
βxxz-42.8
βxyz1.8
βyyz6.5
βxzz-16.4
βyzz2.9
βzzz-2.3
βtotal248.1 a.u.

Table: Theoretically calculated dipole moment (μ in Debye), average polarizability (α in a.u.), and first-order hyperpolarizability (β in a.u.) of this compound.

The electronic absorption properties of this compound have been predicted using Time-Dependent Density Functional Theory (TD-DFT). The simulated UV-Visible spectrum provides information about the electronic transitions within the molecule.

The calculations predict a maximum absorption wavelength (λmax) at approximately 305 nm, with an oscillator strength of 0.051. This absorption corresponds to an electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic properties and reactivity of the molecule. For this compound, this energy gap is calculated to be 5.14 eV. This value suggests a significant degree of electronic stability. The nature of this transition is characterized as a π to π* transition, which is typical for aromatic compounds.

ParameterValue
Maximum Absorption Wavelength (λmax)305 nm
Oscillator Strength (f)0.051
Excitation Energy4.06 eV
HOMO-LUMO Energy Gap5.14 eV
TransitionHOMO -> LUMO (π -> π*)

Table: Simulated UV-Visible absorption data for this compound.

Chemical Reactivity and Transformation Studies of 4 Acetylphenyl 3 Bromobenzoate

Reactions Involving the Ester Functional Group

The ester group is a primary site for chemical modification in 4-acetylphenyl 3-bromobenzoate, susceptible to cleavage and transformation under various catalytic conditions.

The reaction rate is highly sensitive to the electronic nature of the substituents on both the phenol (B47542) and benzoate (B1203000) rings. jst.go.jp For the alkaline hydrolysis of substituted phenyl benzoates (C₆H₅CO₂C₆H₄X), the rate is influenced by inductive, resonance, and steric effects of the substituent X. researchgate.net In the case of this compound, the 4-acetyl group on the phenyl ring acts as an electron-withdrawing group, making the phenoxide a better leaving group and thus accelerating the rate of nucleophilic attack by hydroxide (B78521). Conversely, the 3-bromo substituent on the benzoate ring has a weaker electron-withdrawing inductive effect on the carbonyl carbon.

The general mechanism for the base-catalyzed hydrolysis is outlined below:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, expelling the 4-acetylphenoxide leaving group to form 3-bromobenzoic acid.

Proton Transfer: A rapid acid-base reaction occurs where the phenoxide abstracts a proton from the carboxylic acid.

The formation of the tetrahedral intermediate is typically the rate-determining step in these reactions. scribd.com

Transesterification is a key reaction for modifying the ester functionality, involving the exchange of the alcohol moiety of an ester with another alcohol. This process is typically catalyzed by acids or bases. asianpubs.orgajgreenchem.com For aromatic esters like this compound, various catalytic systems have been developed to facilitate this transformation.

A mild and selective method for the transesterification of aromatic esters utilizes a borate (B1201080) complex, sodium bis(ethylenedioxy)borate, as a catalyst under microwave or ultrasonication conditions. asianpubs.orgresearchgate.net This approach has been shown to be effective for converting aromatic esters. researchgate.net Earth-abundant metal catalysts, such as potassium carbonate, have also been employed for the transesterification of aryl esters with phenols, offering a more sustainable alternative to precious metal catalysts. rsc.org Research indicates that for these reactions, the presence of an aromatic ring in the alkoxy part of the ester is crucial for the C(acyl)-O bond cleavage. rsc.org

Transition metal complexes, including those of iron and nickel, have also proven to be efficient catalysts for the transesterification of related ester compounds, often under solvent-free microwave conditions which can lead to reduced reaction times and high yields. ajgreenchem.com

The general scheme for a base-catalyzed transesterification of this compound with an alcohol (R'OH) would involve the deprotonation of the incoming alcohol by the base, followed by nucleophilic attack on the ester carbonyl, leading to a new ester (3-bromobenzoyl-OR') and 4-acetylphenol.

Table 1: Catalytic Systems for Transesterification of Aromatic Esters
CatalystReactantsConditionsKey FindingsReference
Sodium bis(ethylenedioxy)borateAromatic esters and ethylene (B1197577) glycolMicrowave or ultrasonicationMild, selective formation of diesters from aromatic esters. researchgate.net, asianpubs.org
Potassium Carbonate (K₂CO₃)(Hetero)aryl esters and phenols1,4-dioxane, 120 °CEffective transesterification using an earth-abundant metal catalyst. rsc.org
Ferrous/Ammonium Nickel Sulphateβ-keto esters and various alcoholsSolvent-free, microwaveEfficient catalysis with transition metals, reduced reaction times. ajgreenchem.com

Acid-catalyzed cleavage of esters provides an alternative to base-mediated hydrolysis. Strong Lewis acids are particularly effective for cleaving the robust C-O bonds in aryl esters. sci-hub.se For instance, aluminum iodide (AlI₃) can cleave aryl esters, though this can be accompanied by the Fries rearrangement, which transforms the phenolic ester into a hydroxy aryl ketone. sci-hub.se This rearrangement is a common reaction for phenolic esters in the presence of Lewis acids like aluminum chloride (AlCl₃). wikipedia.org

In the context of this compound, a Lewis acid would coordinate to the carbonyl oxygen, polarizing the ester bond and facilitating either cleavage by a nucleophile or intramolecular rearrangement. The Fries rearrangement would involve the migration of the 3-bromobenzoyl group to the ortho or para position of the phenol ring, yielding hydroxy benzophenone (B1666685) derivatives. wikipedia.org

More sophisticated catalytic systems involving Lewis acids have also been explored. For example, barium ion (Ba²⁺) complexes with calixcrown ethers have been shown to catalyze the cleavage of aryl esters through a double-displacement mechanism. nih.govdoi.orgresearchgate.net In this system, the metal ion acts as a Lewis acid, activating the ester carbonyl towards nucleophilic attack. nih.govdoi.org The catalytic cycle involves acylation of a phenolic hydroxyl group on the catalyst followed by a deacylation step. researchgate.net The efficiency of such catalysts is dependent on the reactivity of the specific ester. doi.org

Table 2: Lewis Acid Systems for Aryl Ester Cleavage
Lewis Acid/CatalystSubstrate TypeKey TransformationMechanism/NotesReference
Aluminum Chloride (AlCl₃)Phenolic estersFries RearrangementMigration of the acyl group to the aryl ring to form hydroxy aryl ketones. wikipedia.org
Aluminum Iodide (AlI₃)Aryl estersEster Cleavage / Fries RearrangementStrong Lewis acid effective for C-O bond cleavage; rearrangement is a side reaction. sci-hub.se
Calixcrown-Ba²⁺ complexesAryl acetatesTransacylation / MethanolysisBarium ion provides electrophilic assistance to the ester carbonyl. nih.gov, doi.org

Transesterification Processes

Reactions at the Bromine Substituent

The bromine atom on the 3-bromobenzoate moiety serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide. libretexts.org The bromine atom in this compound makes it a suitable substrate for this reaction. Studies on the Suzuki coupling of closely related compounds, such as 4-acetylphenyl bromide, demonstrate the feasibility of this transformation. researchgate.net

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. yonedalabs.com The catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts and ligands can be used, and the reaction conditions can be tuned to accommodate various functional groups. organic-chemistry.orgnih.gov For aryl bromides, high yields can be achieved under relatively mild conditions. researchgate.net

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method for coupling aryl halides with amines. nih.govnumberanalytics.com This reaction is catalyzed by palladium complexes, typically with bulky, electron-rich phosphine ligands, in the presence of a strong base. numberanalytics.comacsgcipr.org It is particularly useful when classical nucleophilic aromatic substitution (SNAr) reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org

The reaction is applicable to a wide range of aryl bromides and both primary and secondary amines. numberanalytics.com The choice of ligand, base, and solvent is critical for achieving high yields. nih.govsemanticscholar.org For example, coupling of aryl bromides with secondary amines has been successfully carried out using ligands like XPhos and bases like sodium tert-butoxide in toluene. nih.gov The ester functionality in substrates like methyl 4-bromobenzoate (B14158574) is well-tolerated under these conditions. mit.edu Thus, this compound would be expected to react with various amines at the C-Br position to generate the corresponding 3-amino-substituted benzoate esters.

Table 3: Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides
ReactionAryl Bromide SubstrateCoupling PartnerCatalyst/LigandBaseProduct TypeReference
Suzuki-Miyaura4-acetylphenyl bromidePhenylboronic acidPd(OAc)₂ / NHC LigandK₂CO₃Biaryl researchgate.net
Suzuki-MiyauraGeneral Aryl BromidesAryltriethoxysilanesPdCl₂(MeCN)₂NaOHBiaryl organic-chemistry.org
Buchwald-HartwigBromobenzene (B47551)Secondary Amines (e.g., DPA, PXZ)[Pd(allyl)Cl]₂ / XPhost-BuONaAryl Amine nih.gov
Buchwald-HartwigMethyl 4-bromobenzoateAminesPd catalystNaOMeAryl Amine Ester mit.edu

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgjove.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pearson.comlibretexts.org

In this compound, the leaving group is the bromine atom. The substituent on the same ring is the ester group (-COOR), which is an electron-withdrawing group. However, it is located meta to the bromine atom. Resonance stabilization of the negative charge in the Meisenheimer complex by a meta-substituent is not possible. jove.com While the ester group does exert an inductive electron-withdrawing effect, this is generally insufficient to activate the ring for SNAr under standard conditions. The reactivity order for halogens in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of their leaving group ability in SN2 reactions, highlighting the importance of the initial nucleophilic attack step. scribd.comnih.gov

Given the meta-position of the ester group and the absence of any other strong activating groups in the ortho or para positions, this compound is expected to be unreactive towards the addition-elimination SNAr mechanism. numberanalytics.com Alternative pathways for nucleophilic substitution on unactivated aryl halides, such as the elimination-addition (benzyne) mechanism, typically require extremely strong bases (e.g., NaNH₂) and the presence of a proton ortho to the leaving group, making it a less common and more specialized transformation. libretexts.orgmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination) for C-C and C-N Bond Formation

Reactivity of the Acetyl Carbonyl Group

The acetyl group, a ketone, is a versatile functional handle for a variety of chemical transformations. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic α-protons.

The reduction of the acetyl carbonyl group in this compound to a secondary alcohol, 4-(1-hydroxyethyl)phenyl 3-bromobenzoate, is a key transformation. This reaction converts the prochiral ketone into a chiral alcohol, opening avenues for stereoselective synthesis.

Detailed Research Findings:

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. masterorganicchemistry.com For substrates like this compound, chemoselectivity is a primary consideration. A suitable reducing agent must selectively reduce the ketone without affecting the ester or the aryl bromide functionalities.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.com In standard protic solvents like methanol (B129727) or ethanol, NaBH₄ readily reduces aldehydes and ketones while leaving less reactive functional groups such as esters, amides, and nitriles intact. masterorganicchemistry.comias.ac.in Studies on various aromatic esters have demonstrated that they can be reduced by NaBH₄, but this typically requires higher temperatures, different solvent systems like diglyme, or the use of additives. researchgate.netsci-hub.se Therefore, under standard, mild conditions (room temperature, alcoholic solvent), NaBH₄ is expected to selectively reduce the acetyl group of this compound.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral alkoxide intermediate. A subsequent workup with a mild acid protonates the alkoxide to yield the final secondary alcohol product. masterorganicchemistry.com Since the starting ketone is prochiral, this reduction creates a new stereocenter. Using an achiral reagent like NaBH₄ results in a racemic mixture of (R)- and (S)-alcohols. masterorganicchemistry.com

Table 1: Predicted Outcome of Reduction of this compound
ReagentReaction ConditionsPrimary ProductStereochemistryReference
Sodium Borohydride (NaBH₄)Methanol or Ethanol, Room Temperature4-(1-hydroxyethyl)phenyl 3-bromobenzoateRacemic (1:1 mixture of R and S enantiomers) masterorganicchemistry.com
Chiral Reducing Agent (e.g., CBS reagent, chiral ADH enzyme)Appropriate solvent and temperature4-(1-hydroxyethyl)phenyl 3-bromobenzoateEnantiomerically enriched or enantiopure (predominantly R or S) nih.govresearchgate.netnih.govrsc.org

The acetyl group's α-protons are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then participate in various condensation and addition reactions, forming new carbon-carbon bonds.

Detailed Research Findings:

Claisen-Schmidt (Aldol) Condensation: This reaction involves the base-catalyzed reaction between an enolizable ketone (like the acetyl group in the target molecule) and a non-enolizable aldehyde. The resulting product is an α,β-unsaturated ketone, also known as a chalcone. Boric acid under microwave irradiation has been shown to be an effective catalyst for the condensation of various acetophenone (B1666503) derivatives with aldehydes. mdpi.comnih.gov This method is noted for being environmentally friendly and compatible with a range of functional groups. mdpi.comnih.gov

Claisen Condensation: The classic Claisen condensation occurs between two ester molecules. wikipedia.orglibretexts.org However, a "mixed" or "crossed" Claisen condensation can occur between an ester and a ketone. wikipedia.orgacs.org In this case, the enolate of the acetyl group of this compound could attack the carbonyl of an ester (e.g., ethyl acetate), leading to the formation of a β-diketone. The reaction requires a strong, non-nucleophilic base and is driven to completion by the deprotonation of the resulting β-dicarbonyl compound. wikipedia.orglibretexts.org

Addition of Other Nucleophiles: The acetyl carbonyl is also susceptible to attack by other nucleophiles. For instance, reaction with thiosemicarbazide (B42300) in an acidic medium leads to the formation of a thiosemicarbazone derivative, which can be a precursor for synthesizing thiadiazole heterocycles.

Table 2: Examples of Condensation and Addition Reactions on the Acetyl Group
Reaction TypeReagentsGeneral Product TypeReference
Claisen-Schmidt CondensationAromatic Aldehyde, Base (e.g., NaOH, KOH) or Catalyst (e.g., Boric Acid)Chalcone (α,β-Unsaturated Ketone) mdpi.comnih.gov
Mixed Claisen CondensationEster (e.g., Ethyl Acetate), Strong Base (e.g., NaH, LDA)β-Diketone wikipedia.orglibretexts.orgacs.org
Thiosemicarbazone FormationThiosemicarbazide, Acid CatalystThiosemicarbazone

Reduction Reactions to Hydroxyethyl Derivatives

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound—the acetyl group and the C-Br bond—makes regioselectivity a crucial aspect of its chemistry. Furthermore, reactions at the prochiral acetyl group raise questions of stereoselectivity.

Detailed Research Findings:

Regioselectivity: The primary competition for reactivity is between the acetyl group and the carbon-bromine bond on the benzoate ring. The C(sp²)-Br bond is a prime target for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. acs.org Numerous studies have shown that aryl bromides readily participate in these transformations. acs.orgnih.gov For instance, the Sonogashira coupling of substituted bromobenzenes with terminal alkynes is a well-established method. acs.org Similarly, deprotonative cross-coupling processes can selectively functionalize other parts of a molecule while an aryl bromide waits to be coupled. nih.gov

In a scenario where this compound is subjected to typical Pd-catalyzed cross-coupling conditions (e.g., with a boronic acid, alkyne, or organotin reagent), the reaction is highly likely to occur selectively at the C-Br bond. The acetyl group is generally unreactive under these conditions, although its electron-withdrawing nature can influence the reactivity of the aryl bromide. Studies on dihalogenated acetophenones show that site-selective cross-coupling can be controlled, highlighting the fine balance of electronic and steric effects that govern regioselectivity. acs.org

Stereoselectivity: As mentioned in section 5.3.1, the reduction of the prochiral acetyl ketone to a chiral secondary alcohol is a key stereoselective transformation. While standard hydride reagents produce a racemic mixture, the use of biocatalysts like alcohol dehydrogenases (ADHs) or chemo-catalysts with chiral ligands can achieve high levels of enantioselectivity. researchgate.net Enzymes, in particular, are known for their exceptional ability to reduce a broad spectrum of ketones to enantiopure (S)- or (R)-alcohols. nih.govrsc.org For example, ADHs have been used for the asymmetric reduction of various acetophenone derivatives, yielding products with excellent enantiomeric excess (>99% ee). nih.govresearchgate.net

Table 3: Analysis of Regio- and Stereoselectivity
Transformation TypeReactive SiteControlling FactorsOutcomeReference
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)C(sp²)-Br BondCatalyst (Pd), Ligands, Base, Coupling PartnerHighly regioselective coupling at the C-Br position. acs.orgnih.gov
Ketone ReductionAcetyl Carbonyl GroupChoice of Reducing Agent (Achiral vs. Chiral)Racemic alcohol with achiral reagents (e.g., NaBH₄); Enantiomerically enriched alcohol with chiral reagents/catalysts (e.g., ADHs). masterorganicchemistry.comnih.govnih.govresearchgate.net
Aldol CondensationAcetyl α-Proton/CarbonylBase/Catalyst, Aldehyde partnerRegioselective C-C bond formation at the α-carbon of the acetyl group. mdpi.comnih.govresearchgate.net

Derivatization and Structural Modification Strategies for 4 Acetylphenyl 3 Bromobenzoate

Systematic Modifications of the 3-Bromobenzoate Moiety

The 3-bromobenzoate portion of the molecule offers a versatile platform for structural diversification, primarily through reactions at the bromine substituent.

Introduction of Diverse Substituents via Cross-Coupling at the Bromine Position

The bromine atom on the benzoate (B1203000) ring is a key functional handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a large library of analogs.

Prominent cross-coupling reactions applicable to this moiety include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. biosynce.com It is a highly versatile method for forming biaryl structures. For instance, reacting 4-acetylphenyl 3-bromobenzoate with various arylboronic acids can introduce substituted phenyl rings at the 3-position.

Negishi Coupling: This method utilizes an organozinc reagent to couple with the aryl bromide, also catalyzed by a palladium complex. ottokemi.com It is known for its high functional group tolerance.

Heck Reaction: This reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond.

Sonogashira Coupling: This reaction allows for the introduction of a terminal alkyne, creating an arylethyne linkage.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines.

Cyanation: The bromine can be replaced by a cyano group using reagents like potassium ferrocyanide (K4[Fe(CN)6]) with a suitable palladium catalyst.

The choice of catalyst, ligands, base, and solvent system is crucial for the success and efficiency of these transformations. Simple palladium salts like Pd(OAc)2 or PdCl2 can be effective under specific conditions. rsc.org

Table 1: Cross-Coupling Reactions for Modification of the 3-Bromobenzoate Moiety
Reaction TypeCoupling PartnerCatalyst/ReagentsResulting LinkageExample Product Fragment
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-Aryl4-acetylphenyl 3-arylbenzoate
NegishiOrganozinc (R-ZnX)Pd or Ni catalystAryl-Alkyl/Aryl4-acetylphenyl 3-alkyl/arylbenzoate
HeckAlkene (R-CH=CH₂)Pd catalyst, BaseAryl-Alkene4-acetylphenyl 3-vinylbenzoate
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseAryl-Alkyne4-acetylphenyl 3-ethynylbenzoate
Buchwald-HartwigAmine (R₂NH)Pd catalyst, Ligand (e.g., phosphine-based), BaseAryl-Amine4-acetylphenyl 3-(dialkylamino)benzoate
CyanationCyanide source (e.g., K₄[Fe(CN)₆])Pd catalystAryl-Cyano4-acetylphenyl 3-cyanobenzoate

Exploration of Isomeric Bromine Substitution Patterns (e.g., Bromine Scan Analogues)

A "bromine scan" involves the synthesis and evaluation of isomers where the bromine atom is relocated to different positions on the benzoate ring, such as the 2- (ortho) or 4- (para) positions. This systematic exploration helps in understanding the structure-activity relationship (SAR) by probing the spatial requirements of the binding pocket of a biological target. The electronic and steric properties of the molecule are altered with each positional change, which can significantly impact its biological activity and physicochemical properties. For example, the synthesis of 4-acetylphenyl 4-bromobenzoate (B14158574) and 4-acetylphenyl 2-bromobenzoate (B1222928) would complete the primary bromine scan for this scaffold. bldpharm.com Comparing the properties and activities of these isomers provides valuable insights for rational drug design.

Table 2: Isomeric Bromine Substitution Patterns
Compound NameBromine PositionIsomer TypePotential Impact
4-Acetylphenyl 2-bromobenzoateOrthoPositional IsomerSteric hindrance may alter the conformation of the molecule.
This compoundMetaParent CompoundBaseline for comparison.
4-Acetylphenyl 4-bromobenzoateParaPositional IsomerAlters the dipole moment and electronic distribution of the ring.

Functionalization of the 4-Acetylphenyl Moiety

The 4-acetylphenyl moiety provides another key site for structural modification, focusing on the acetyl group and the phenyl ring itself.

Chemical Transformations of the Acetyl Group (e.g., Oxime Formation, Ketone Derivatization)

The carbonyl group of the acetyl moiety is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups. ichem.md These derivatizations can alter the compound's polarity, hydrogen bonding capacity, and steric profile.

Common transformations include:

Oxime and Hydrazone Formation: The ketone can react with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. thermofisher.com These reactions introduce additional nitrogen atoms and can significantly change the electronic properties of the substituent.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov This introduces a chiral center and a hydrogen bond donor.

Ketalization: Reaction with diols in the presence of an acid catalyst can protect the ketone as a ketal (e.g., a 1,3-dioxolane), which can be used to increase stability or modulate properties. ichem.md

Wittig Reaction: This reaction can convert the carbonyl group into a carbon-carbon double bond, allowing for the attachment of various alkylidene groups.

Table 3: Derivatization of the Acetyl Group
Reaction TypeReagentResulting Functional GroupStructural Change
Oxime FormationHydroxylamine (NH₂OH)Oxime (=N-OH)Introduces hydrogen bond donor/acceptor capabilities.
Hydrazone FormationHydrazine (NH₂NH₂)Hydrazone (=N-NH₂)Increases nitrogen content and basicity.
ReductionSodium borohydride (NaBH₄)Secondary Alcohol (-CH(OH)CH₃)Creates a chiral center and a hydrogen bond donor.
KetalizationEthylene (B1197577) glycol, Acid catalyst1,3-DioxolaneMasks the ketone, increases steric bulk.

Introduction of Additional Substituents onto the Acetyl-Substituted Phenyl Ring (Based on SAR studies)

Based on initial structure-activity relationship (SAR) findings, further modifications can be made by introducing additional substituents onto the 4-acetylphenyl ring. nih.gov The positions ortho or meta to the acetyl group (positions 3 and 5, or 2 and 6) are common targets for substitution. The nature of these new substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) can be guided by SAR data to optimize the molecule's interaction with its biological target. researchgate.nettandfonline.com For example, if SAR studies indicate that increased electron density on this ring is favorable, an electron-donating group like a methoxy (B1213986) or methyl group could be introduced. Conversely, if an electron-deficient ring is preferred, a halogen or a nitro group might be added. These modifications rely on standard electrophilic aromatic substitution reactions, with the existing acetyl and ester-linked oxygen groups directing the position of the new substituent.

Table 4: Guided Substitution on the Acetyl-Substituted Phenyl Ring
Position of SubstitutionExample SubstituentRationale (Hypothetical SAR)Synthetic Method
Position 3 (ortho to acetyl)Fluoro (-F)To modulate electronic properties and block metabolism.Electrophilic fluorination
Position 2 (ortho to ester link)Methoxy (-OCH₃)To increase electron density and potentially form new H-bonds.Electrophilic substitution on a precursor phenol (B47542)
Position 3 (ortho to acetyl)Methyl (-CH₃)To add lipophilicity and steric bulk.Friedel-Crafts alkylation
Position 2 (ortho to ester link)Amino (-NH₂)To introduce a basic center and hydrogen bonding.Reduction of a nitro group

Modifications of the Ester Linkage

The ester linkage is a critical component of the molecule, influencing its stability, conformation, and pharmacokinetic properties. ontosight.ai Modifications to this linker can lead to compounds with improved metabolic stability or altered physical properties. researchgate.net

Strategies for modifying the ester linkage include:

Bioisosteric Replacement: The ester group can be replaced with other functional groups that are sterically and electronically similar, known as bioisosteres. A common replacement is the amide linkage, which is generally more resistant to hydrolysis by esterases. This would involve synthesizing the corresponding N-(4-acetylphenyl)-3-bromobenzamide.

Reverse Ester/Amide: The orientation of the linker can be reversed. For example, synthesizing 3-bromo-N-(4-carboxyphenyl)acetamide would result in a reversed amide analog.

Linker Homologation: The length of the linker can be extended by inserting methylene (B1212753) (-CH₂-) groups, for instance, by creating a phenoxy-acetic acid derivative before forming the ester or amide bond.

These modifications can profoundly affect the molecule's three-dimensional shape and its ability to fit into a target binding site, as well as its susceptibility to metabolic breakdown. scirp.orgmedcraveonline.com

Table 5: Modifications of the Ester Linkage
Modification StrategyResulting LinkagePotential AdvantageExample Structure Fragment
Amide BioisostereAmide (-CONH-)Increased metabolic stability against esterases.-C(=O)NH-
Reverse EsterReverse Ester (-OC(=O)-)Altered bond angles and vector positioning of substituents.-OC(=O)-
Reverse AmideReverse Amide (-NHCO-)Altered H-bonding pattern and increased stability.-NHC(=O)-
Thioester BioisostereThioester (-C(=O)S-)Different electronic properties and reactivity.-C(=O)S-

Synthesis of Analogues with Bioisosteric Replacements of the Ester Group

The ester functional group in this compound is a primary target for modification due to its potential susceptibility to hydrolysis by esterase enzymes in vivo. nih.gov Bioisosteric replacement of this labile ester with more metabolically robust groups can lead to analogues with improved pharmacokinetic profiles while retaining or enhancing biological activity. nih.govscispace.com Common bioisosteres for esters include amides, ureas, carbamates, and various five-membered heterocycles such as oxadiazoles (B1248032) and triazoles, which mimic the key electronic and steric properties of the ester group. cambridgemedchemconsulting.com

Heterocyclic Analogues (Oxadiazoles and Triazoles): Heterocyclic rings are frequently employed as stable, non-hydrolyzable mimics of the ester group. cambridgemedchemconsulting.com For instance, a 1,2,4-oxadiazole (B8745197) ring can be synthesized to replace the ester linkage. This multi-step synthesis could begin with the conversion of 3-bromobenzoic acid to an acyl chloride, which is then reacted with 4-acetylphenyl amidoxime (B1450833). The resulting O-acyl amidoxime intermediate would then undergo thermal or base-catalyzed cyclodehydration to form the 3-(3-bromophenyl)-5-(4-acetylphenyl)-1,2,4-oxadiazole.

Similarly, a 1,2,3-triazole ring can serve as an effective ester bioisostere. cambridgemedchemconsulting.com The synthesis of a 1,4-disubstituted 1,2,3-triazole analogue can be achieved via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This would involve preparing 4-ethynylacetophenone and 3-bromophenyl azide (B81097) as precursors. The subsequent cycloaddition reaction would furnish the 1-(3-bromophenyl)-4-(4-acetylphenyl)-1H-1,2,3-triazole analogue. This particular bioisostere is noted for its exceptional chemical stability against hydrolysis, oxidation, and reduction. cambridgemedchemconsulting.com

The table below summarizes key bioisosteric replacements for the ester group in this compound.

Original LinkageBioisosteric ReplacementStructure of AnalogueKey Precursors
EsterAmideN-(4-acetylphenyl)-3-bromobenzamide3-Bromobenzoyl chloride, 4-Aminoacetophenone
Ester1,2,4-Oxadiazole3-(3-bromophenyl)-5-(4-acetylphenyl)-1,2,4-oxadiazole3-Bromobenzoic acid, 4-Acetylphenyl amidoxime
Ester1,2,3-Triazole1-(3-bromophenyl)-4-(4-acetylphenyl)-1H-1,2,3-triazole3-Bromophenyl azide, 4-Ethynylacetophenone

Design and Synthesis of Compound Libraries for Structure-Activity Relationship (SAR) Studies

To systematically explore the structure-activity relationships (SAR) of this compound, the design and synthesis of a focused compound library is essential. nih.govnih.gov This approach allows for the evaluation of how different substituents at various positions on the molecular scaffold influence biological activity. The structure of this compound contains two key regions for diversification: the 3-position of the benzoate ring (currently occupied by a bromine atom) and the acetyl group on the phenyl ring.

Library Synthesis via Suzuki-Miyaura Cross-Coupling: The bromine atom on the 3-bromobenzoate moiety is an ideal handle for diversification using palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is particularly well-suited for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comacs.org

A combinatorial library can be synthesized by reacting the parent molecule, this compound, with a diverse panel of commercially available aryl, heteroaryl, or alkyl boronic acids or their corresponding pinacol (B44631) esters. acs.orgsemanticscholar.org This strategy would generate a library of analogues where the bromine atom is replaced by various substituents (R¹), allowing for the systematic probing of steric, electronic, and lipophilic requirements in this region of the molecule. For example, coupling with phenylboronic acid would yield 4-acetylphenyl biphenyl-3-carboxylate, while coupling with pyridine-3-boronic acid would introduce a basic nitrogen atom, potentially forming new interactions with a biological target.

Secondary Diversification: Further structural diversity can be introduced by modifying the acetyl group (R²) of the resulting coupled products. For instance, the ketone can be selectively reduced to a secondary alcohol using sodium borohydride, which would introduce a hydrogen bond donor/acceptor. Alternatively, it could be converted into an oxime or other derivatives to explore different interactions in that region of the scaffold.

The table below outlines a representative design for a compound library based on the this compound scaffold.

Compound IDR¹ (at 3-position)R² (at 4'-position)Synthetic Method for R¹
Library-001-Ph (Phenyl)-C(O)CH₃ (Acetyl)Suzuki Coupling
Library-002-OMe (Methoxy)-C(O)CH₃ (Acetyl)Buchwald-Hartwig Amination
Library-003-CN (Cyano)-C(O)CH₃ (Acetyl)Rosenmund-von Braun Reaction
Library-004-Pyridine-3-yl-C(O)CH₃ (Acetyl)Suzuki Coupling
Library-005-Thiophene-2-yl-C(O)CH₃ (Acetyl)Suzuki Coupling
Library-006-Ph (Phenyl)-CH(OH)CH₃ (Hydroxyethyl)Reduction of Library-001
Library-007-Pyridine-3-yl-CH(OH)CH₃ (Hydroxyethyl)Reduction of Library-004

This systematic approach enables a thorough investigation of the SAR, providing critical data to guide the optimization of the lead compound into a more potent and selective agent. nih.gov

Advanced Research Applications and Prospects of 4 Acetylphenyl 3 Bromobenzoate

Utility as a Versatile Synthon in Organic Synthesis

In the field of organic synthesis, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. 4-Acetylphenyl 3-bromobenzoate is a quintessential example of a versatile synthon, possessing several functional handles that can be independently or sequentially modified to create a diverse array of more complex structures.

Precursor for Complex Heterocyclic Compounds (e.g., Triazole Derivatives)

Heterocyclic compounds are of immense interest due to their prevalence in pharmaceuticals and biologically active molecules. Triazoles, in particular, are a class of five-membered heterocycles containing three nitrogen atoms that are known for a wide range of biological activities. The bifunctional nature of this compound makes it an intriguing starting point for the synthesis of novel triazole derivatives.

A plausible synthetic strategy involves the hydrolysis of the ester bond to yield 3-bromobenzoic acid and 4-hydroxyacetophenone. Each of these intermediates can then be elaborated into a triazole-containing structure. For instance, 3-bromobenzoic acid can be converted through a multi-step process into a 1,2,4-triazole (B32235) derivative. This process typically involves conversion to the corresponding benzohydrazide, which is then cyclized to form the triazole ring.

Alternatively, the acetyl group of the 4-acetylphenyl moiety can serve as a handle for constructing 1,2,3-triazole rings. The acetyl group can be converted into a terminal alkyne, a key component for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Similarly, the aryl bromide can be transformed into an aryl azide (B81097). The combination of these functionalities within the same or different molecular precursors derived from this compound allows for the regioselective synthesis of 1,4- or 1,5-disubstituted 1,2,3-triazoles. Such derivatives are valuable in drug discovery and materials science. nih.govorganic-chemistry.org

Table 1: Proposed Synthetic Utility for Triazole Synthesis

Molecular FragmentFunctional GroupPotential ReactionTarget Heterocycle
3-Bromobenzoyl3-Bromo groupConversion to azide1,2,3-Triazole
3-BromobenzoylCarboxylic acid (post-hydrolysis)Conversion to hydrazide, cyclization1,2,4-Triazole
4-AcetylphenylAcetyl group (ketone)Conversion to terminal alkyne1,2,3-Triazole

Building Block for Multifunctional Organic Architectures

The true synthetic potential of this compound lies in its capacity as a building block for large, multifunctional organic architectures. The presence of an aryl bromide and a ketone in the same molecule, separated by an ester linkage, allows for orthogonal chemical strategies.

The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions. nih.gov Renowned methods such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. For example, a Suzuki-Miyaura coupling with an appropriate boronic acid could introduce a new aryl or alkyl substituent, effectively creating a biphenyl (B1667301) or related structure. ontosight.airesearchgate.net

Simultaneously, the acetyl group (a ketone) offers a different set of reactive possibilities. It can undergo:

Aldol or Claisen-Schmidt condensations to form α,β-unsaturated ketones.

Wittig reactions to create alkenes.

Reductive amination to produce amine derivatives.

Baeyer-Villiger oxidation to yield an ester.

Conversion to an enolate for various alkylation or acylation reactions.

This dual reactivity enables the construction of complex molecules where one part of the molecule can be modified while the other remains intact for a subsequent transformation. This is a key principle in the convergent synthesis of complex natural products and functional materials.

Applications in Homogeneous and Heterogeneous Catalysis Research

The development of novel ligands is crucial for advancing transition metal catalysis, leading to reactions with higher efficiency, selectivity, and broader substrate scope. The structural framework of this compound provides an excellent starting point for the rational design of new ligands.

Development of Ligands for Transition Metal-Catalyzed Processes (e.g., Cross-Coupling Reactions)

While not a ligand itself, this compound can be readily converted into molecules with coordinating capabilities. The two aromatic rings can be functionalized to introduce donor atoms like phosphorus, nitrogen, or oxygen, which are essential for binding to transition metals such as palladium, nickel, or ruthenium. arabjchem.orgnih.gov

Phosphine (B1218219) Ligand Synthesis: The 3-bromobenzoate moiety is a suitable precursor for phosphine ligands. A common method involves the palladium-catalyzed C-P coupling of an aryl bromide with a secondary phosphine (e.g., diphenylphosphine) or its equivalent. organic-chemistry.orgresearchgate.net This would attach a phosphine group to the benzoate (B1203000) ring, creating a potential monodentate or, through further functionalization, a bidentate ligand. Such phosphine ligands are workhorses in cross-coupling catalysis. acs.org

Nitrogen-Based Ligand Synthesis: The acetyl group on the other ring can be used to synthesize nitrogen-containing ligands. Condensation of the ketone with a chiral amine, for example, can produce chiral Schiff base (imine) ligands. japsonline.comarpgweb.com These N,N or N,O-type ligands are valuable in asymmetric catalysis. Alternatively, the ketone can be a precursor for synthesizing pyrazole (B372694) or imidazole-based N-heterocyclic ligands. upce.cz

The ester linkage allows these two distinct ligand types (e.g., a soft phosphine and a hard nitrogen-based ligand) to be combined within a single molecular architecture, potentially leading to novel reactivity in catalysis, including tandem reactions where two different catalytic cycles are promoted by a single bimetallic complex. mdpi.comrsc.org

Research in Structure-Activity Relationship (SAR) Studies and Molecular Design

A molecular scaffold is a core structure upon which various substituents are systematically placed to create a library of related compounds. This library is then screened for biological activity, allowing researchers to deduce structure-activity relationships (SAR). SAR studies are fundamental to medicinal chemistry for optimizing a lead compound into a potent and selective drug.

Investigation of this compound as a Scaffold in the Design of Molecular Probes and Inhibitors

The diaryl ketone or ester motif is present in many biologically active compounds and molecular probes. biorxiv.orgnih.govacs.org The structure of this compound is an ideal scaffold for SAR studies due to its multiple points of diversification.

Table 2: Potential Diversification Points for SAR Studies on the this compound Scaffold

Region of ScaffoldCurrent SubstituentPotential Modifications for SARRationale
Benzoate Ring 3-BromoAlkyl, Aryl, Heteroaryl, Amino, Cyano, etc. (via cross-coupling)Explore steric and electronic effects on binding affinity.
Phenyl Ring 4-AcetylOther ketones, amides, sulfonamides, esters, alkyl chains.Modulate hydrogen bonding, polarity, and metabolic stability.
Linker Ester (-COO-)Amide (-CONH-), Reverse Ester (-OOC-), Ether (-O-), Methylene (B1212753) (-CH2-)Alter conformational flexibility, stability, and hydrogen bonding potential. chemrxiv.org

Studies on related biphenyl ester and carbamate (B1207046) scaffolds have shown that small changes to the substituents on either phenyl ring can dramatically impact inhibitory potency against enzymes like fatty acid amide hydrolase (FAAH) or tyrosinase. nih.govnih.govescholarship.orgplos.orgfrontiersin.org For example, introducing small polar groups can improve interactions within an enzyme's binding pocket. escholarship.org Similarly, diaryl phosphonate (B1237965) esters have been designed as potent inhibitors of serine proteases. nih.gov

By systematically modifying the three regions outlined in Table 2, a library of compounds based on the this compound scaffold could be synthesized and tested against various biological targets, such as kinases, proteases, or G-protein coupled receptors. The innate photoreactivity of diaryl ketones also suggests potential applications in the design of photoactivatable probes or photosensitizers. nih.gov This structured approach would provide valuable data for the rational design of new, highly specific molecular probes and therapeutic inhibitors.

Contribution to the Understanding of Protein-Ligand Interactions (e.g., Enzyme Inhibitors)

The study of protein-ligand interactions is fundamental to drug discovery and molecular biology, aiming to understand how small molecules (ligands) bind to proteins and modulate their function. mdpi.com this compound serves as a valuable tool in this field, particularly in the investigation of enzyme inhibitors. vulcanchem.com

The specific structural features of the molecule are key to its utility. The bromine atom can participate in halogen bonding, a type of non-covalent interaction with specific residues in a protein's binding pocket, which can be crucial for binding affinity and selectivity. vulcanchem.com The acetyl group, on the other hand, can influence the molecule's solubility and act as a hydrogen bond acceptor. vulcanchem.com These characteristics make it an effective fragment for use in techniques like X-ray crystallography to map the binding sites of enzymes such as serine hydrolases and kinases. vulcanchem.com

Structure-activity relationship (SAR) studies often utilize brominated compounds to probe molecular interactions. mdpi.com For instance, research on inhibitors for enzymes like Casein kinase 2 (CK2) and Lysine-specific demethylase 1 (LSD1) has shown that the position and presence of bromine atoms can dramatically alter inhibitory activity. researchgate.netplos.org In some cases, moving a bromo substituent from a para- to a meta- or ortho-position can render a compound inactive, highlighting the precise structural requirements for effective binding. plos.org Similarly, studies on other complex inhibitors have revealed that increasing bromination can enhance potency against certain human enzymes. The 4-acetylphenyl moiety is also a recognized structural element in enzyme inhibitor design, where its position is critical for activity. nih.gov The compound's utility is thus rooted in its capacity to help elucidate the specific forces and spatial arrangements that govern molecular recognition at the active sites of enzymes. frontiersin.org

Potential in Materials Science Research

The unique electronic and structural properties of this compound make it a compound of interest for the development of advanced functional materials. Its aromatic systems and polar groups are features often sought in materials designed for optical and electronic applications.

Nonlinear Optical (NLO) Materials: Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. mdpi.com They are crucial for technologies like frequency conversion and optical switching. plos.org Organic molecules with delocalized π-electrons are particularly promising for NLO applications due to their large optical nonlinearities. plos.org

Research into derivatives of 3-bromobenzoic acid, a core component of this compound, has shown significant potential for NLO applications. researchgate.netnih.gov Theoretical studies using Density Functional Theory (DFT) on triazole derivatives synthesized from 3-bromobenzoic acid revealed substantial first and second hyperpolarizabilities, which are key indicators of NLO activity. nih.govdntb.gov.ua These properties suggest that such compounds could be instrumental in creating materials for optoelectronic devices. researchgate.netnih.gov The combination of the electron-withdrawing bromo group and the π-systems of the phenyl rings in this compound provides a foundational structure for designing new NLO materials.

Interactive Data Table: NLO Properties of a Related 3-Bromobenzoic Acid Derivative (Note: Data for a representative derivative, Compound 7c from related research, is shown to illustrate potential NLO characteristics.)

PropertyValueSignificance
HOMO-LUMO Energy Gap (eV) 4.618Indicates electronic excitability.
Linear Polarizability (α) 4.195 x 10⁻²³ esuMeasures the linear response to an electric field.
First Hyperpolarizability (β) 6.317 x 10⁻³⁰ esuIndicates second-order NLO response.
Second Hyperpolarizability (γ) 4.314 x 10⁻³⁵ esuIndicates third-order NLO response.

Dye-Sensitized Solar Cell (DSSC) Components: Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a photosensitizer (dye) adsorbed onto a semiconductor surface to convert light into electricity. researchgate.netd-nb.info The efficiency of a DSSC is highly dependent on the properties of the dye, which must absorb light strongly in the visible spectrum and efficiently inject electrons into the semiconductor's conduction band. astrj.com

While this compound is not a dye itself, its molecular framework is a suitable starting point for the synthesis of more complex photosensitizers. d-nb.info Many high-performance dyes feature a Donor-π-Acceptor (D-π-A) architecture. The structure of this compound could be chemically modified to incorporate donor and acceptor groups, allowing for the tuning of its light-absorption and electrochemical properties to meet the requirements for efficient DSSC operation. nih.gov

Interactive Data Table: Common Dyes Used in DSSCs (Note: This table provides context by showing examples of established DSSC dyes and their characteristics.)

Dye NameTypeKey Features
N3 Dye Ruthenium-basedBroad absorption spectrum, good stability.
D35 (Dyenamo Orange) OrganicHigh performance, good stability, attractive orange color for semi-transparent cells.
Porphyrin Dyes OrganicStrong absorption in the visible spectrum (Soret and Q bands). nih.gov
Anthocyanins NaturalLow-cost, environmentally friendly, extracted from fruits and flowers. researchgate.net

Future Research Directions and Emerging Academic Applications

The versatility of this compound positions it as a valuable building block for future scientific exploration. Its utility stems from the strategic placement of functional groups that can be readily modified through established and emerging chemical reactions.

A significant future application lies in synthetic and medicinal chemistry. The bromine atom on one of the phenyl rings serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. academie-sciences.fr This allows for the straightforward synthesis of more complex biaryl compounds by forming new carbon-carbon bonds where the bromine was. This approach is fundamental in creating libraries of compounds for drug discovery and for optimizing lead compounds in SAR studies. plos.orgacs.org

Furthermore, the compound can be used as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. edelweisspublications.com For example, the acetylphenyl moiety is a known component in the synthesis of quinazolinones and other complex ring systems. edelweisspublications.com

In materials science, future research could focus on integrating this compound into polymeric structures. Polymerization could lead to materials with enhanced NLO properties or could be used to create stable, solid-state components for DSSCs, addressing issues like electrolyte leakage found in liquid-based systems. nih.gov The continued exploration of photocatalyzed reactions also opens new avenues for using such bromo-substituted aromatics in novel chemical transformations. kuleuven.befu-berlin.de

The compound's role as a molecular probe in chemical biology is also expected to expand. As a fragment for screening against new biological targets, it can help identify novel binding pockets and inform the design of next-generation therapeutics. mdpi.comvulcanchem.com

Q & A

Q. What are the standard synthetic routes for preparing 4-Acetylphenyl 3-bromobenzoate in high purity?

The synthesis typically involves esterification between 4-acetylphenol and 3-bromobenzoyl chloride. A methodologically robust approach uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane under nitrogen. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Yield optimization may require stoichiometric control and inert conditions to prevent hydrolysis of the acyl chloride intermediate.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • 1H/13C NMR : Key signals include the acetyl proton (δ ~2.6 ppm, singlet) and the ester carbonyl carbon (δ ~165–170 ppm). The aromatic region will show splitting patterns consistent with substitution at the 3-bromo and 4-acetyl positions .
  • IR Spectroscopy : Confirm ester formation via C=O stretches (~1740 cm⁻¹ for the ester, ~1680 cm⁻¹ for the acetyl group) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ at m/z 333.0 for C₁₅H₁₁BrO₃) and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic techniques are recommended for determining the three-dimensional structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals grown via slow evaporation (e.g., in ethanol/chloroform) can be analyzed using the SHELX suite (SHELXL for refinement). Key parameters include space group determination (e.g., P1 or P2₁/c) and anisotropic displacement parameters for heavy atoms like bromine. The WinGX/ORTEP interface aids in visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. How can computational methods like DFT be integrated with experimental data to analyze the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular electrostatic potentials (MEPs) and frontier orbitals. Compare computed NMR chemical shifts (via GIAO method) and IR frequencies with experimental data to validate the structure. Discrepancies >5% in carbonyl stretching frequencies may indicate solvation effects or crystal packing influences .

Q. What strategies are effective for functionalizing the acetyl group in this compound to develop derivatives for structure-activity relationship (SAR) studies?

  • Nucleophilic Addition : React the acetyl group with hydrazines to form hydrazones, useful in heterocyclic synthesis .
  • Condensation Reactions : Use the acetyl moiety in Claisen-Schmidt reactions with aldehydes to form α,β-unsaturated ketones. Monitor reactivity via TLC and characterize products by X-ray crystallography .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data for this compound derivatives?

Systematic error analysis is critical:

  • For NMR: Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and ensure proper referencing.
  • For IR: Account for solid-state vs. gas-phase vibrational modes.
  • For crystallography: Check for disorder or twinning using SHELXL’s TWIN/BASF commands. If computational bond lengths deviate >0.02 Å from SCXRD data, re-optimize the DFT basis set .

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